

Chemical and physical properties of ergocalciferol-d6

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Compound of Interest		
Compound Name:	Vitamin D2-d6	
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An In-Depth Technical Guide to the Chemical and Physical Properties of Ergocalciferol-d6

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological significance of ergocalciferol-d6. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this deuterated form of Vitamin D2, its application as an internal standard, and the metabolic pathways it follows.

Core Chemical and Physical Properties

Ergocalciferol-d6, a deuterated form of Vitamin D2, is primarily utilized in research and analytical settings, particularly as an internal standard for mass spectrometry-based quantification of ergocalciferol.[1][2] The deuterium labeling offers a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer for metabolic and pharmacokinetic studies.[1][2]

General and Physical Properties

The fundamental properties of ergocalciferol-d6 are summarized in the table below. While some physical properties like melting point are not explicitly documented for the deuterated variant, they are expected to be very similar to the non-deuterated compound, ergocalciferol.



Property	Value	Reference(s)
IUPAC Name	(3β,5Z,7E,22E)-9,10- Secoergosta-5,7,10(19),22- tetraen-3-ol-d6	[2]
Synonyms	Vitamin D2-d6, Calciferol-d6, Ercalciol-d6	
CAS Number	1311259-89-8	_
Chemical Formula	C28H38D6O	_
Molecular Weight	402.69 g/mol	_
Appearance	White to off-white solid/powder	_
Melting Point	114-118 °C (for non- deuterated ergocalciferol)	
Boiling Point	~496 °C at 760 mmHg (estimate for deuterated form)	_
Purity	Typically >95% (HPLC)	-
Isotopic Enrichment	Typically >95%	

Solubility and Storage

The solubility profile of ergocalciferol-d6 mirrors that of its non-deuterated counterpart, reflecting its lipophilic nature. Proper storage is critical to prevent degradation.



Property	Details	Reference(s)
Water Solubility	Practically insoluble	
Organic Solvent Solubility	Soluble in ethanol, chloroform, diethyl ether, and acetone.	
Storage Conditions	Store at -20°C, protected from light and air. It is sensitive to heat, light, and oxygen.	
Stability	Unstable in light and air, and in acidic media. Stable in alkaline media. Preserve in hermetically sealed containers under nitrogen.	_

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of ergocalciferol-d6. While complete spectral libraries for the deuterated form are not widely published, data from its non-deuterated analog, ergocalciferol (Vitamin D2), are well-characterized and serve as a reliable reference. The deuterium labeling is typically at the C26 and C27 positions on the side chain, which results in minimal changes to the core structure's spectral properties but is definitive in mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where ergocalciferol-d6 is employed. In LC-MS/MS analysis, after derivatization with a dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), both ergocalciferol and ergocalciferol-d6 produce a major fragment ion at m/z 298.2. This shared fragment allows for consistent monitoring in multiple reaction monitoring (MRM) modes, while the mass difference in the precursor ions allows for their distinct quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for ergocalciferol are well-documented. For ergocalciferol-d6, the core signals would remain largely unchanged. The primary difference would be the absence of



proton signals corresponding to the deuterated positions (C26 and C27 methyl groups) and the appearance of corresponding signals in a ²H NMR spectrum. In the ¹³C NMR, the signals for the deuterated carbons would show coupling to deuterium (a triplet for -CD₃).

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).

Nucleus	Key Chemical Shifts (δ ppm in CDCl₃)	Reference(s)	
¹ H NMR	Vinyl Protons: ~6.23 (H-6), ~6.03 (H-7), ~5.18 (H-22, H- 23). Exocyclic Methylene Protons: ~5.04 and ~4.82 (H- 19). Methyl Protons: ~1.02 (H- 21), ~0.91 (H-28), ~0.84 & ~0.82 (H-26, H-27), ~0.55 (H- 18).		
¹³ C NMR	Olefinic Carbons: ~140-145 (C-5, C-8), ~132-135 (C-22, C-23), ~112-122 (C-6, C-7, C-19). Hydroxylated Carbon: ~69-71 (C-3). Methyl Carbons: ~12 (C-18), ~21 (C-21), ~19-20 (C-26, C-27), ~17 (C-28).		

Infrared (IR) Spectroscopy

The IR spectrum of ergocalciferol is characterized by absorptions corresponding to its hydroxyl and olefinic functional groups. The spectrum for the d6 variant would be nearly identical, with potential subtle shifts in the C-D stretching region (around 2100-2200 cm⁻¹) which are typically weak and may be obscured.

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).



Functional Group	Wavenumber (cm⁻¹)
O-H Stretch	~3400 (broad)
C-H Stretch	~2850-3000
C=C Stretch	~1600-1650
C-O Stretch	~1050

Biological Pathway: Metabolic Activation

Ergocalciferol is a prohormone and is biologically inactive by itself. It requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol). This activation pathway occurs primarily in the liver and kidneys.

// Nodes Ergocalciferol [label="Ergocalciferol (**Vitamin D2-d6**)\n(Dietary Intake)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcidiol [label="25-Hydroxyergocalciferol-d6\n(Ercalcidiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidney [label="Kidney\n(and other tissues)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcitriol [label="1,25-Dihydroxyergocalciferol-d6\n(Ercalcitriol - Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VDR [label="Vitamin D Receptor (VDR)\nin Target Tissues", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Gene Transcription &\nBiological Response\n(Calcium Homeostasis, etc.)", shape=note, fillcolor="#FFFFF", fontcolor="#202124"]; Inactive [label="Inactive Metabolites", fillcolor="#CCCCCC", fontcolor="#202124"];

// Edges Ergocalciferol -> Liver [label="Circulation (DBP-bound)"]; Liver -> Ercalcidiol [label="25-Hydroxylation\n(CYP2R1)"]; Ercalcidiol -> Kidney [label="Circulation (DBP-bound)"]; Kidney -> Ercalcitriol [label="1α-Hydroxylation\n(CYP27B1)"]; Ercalcitriol -> VDR; VDR -> Response; Ercalcidiol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; Ercalcitriol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; Caption: Metabolic activation pathway of Ergocalciferol-d6.

The process begins with ergocalciferol being transported to the liver, where the enzyme CYP2R1 hydroxylates it to 25-hydroxyergocalciferol (ercalcidiol). This form is then transported



to the kidneys, where it undergoes a second hydroxylation by the enzyme CYP27B1 to become the biologically active 1,25-dihydroxyergocalciferol (ercalcitriol). This active hormone then binds to the Vitamin D Receptor (VDR) in various target cells to modulate gene expression, primarily related to calcium and phosphate homeostasis. Both ercalcidiol and ercalcitriol can be catabolized into inactive forms by the enzyme CYP24A1.

Experimental Protocols

Ergocalciferol-d6 is almost exclusively used as an internal standard for the quantification of ergocalciferol in biological matrices. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Protocol: Quantification of Ergocalciferol in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive determination of ergocalciferol using ergocalciferol-d6 as an internal standard, involving liquid-liquid extraction and derivatization to enhance ionization efficiency.

- 1. Sample Preparation and Extraction: a. To 100 μ L of human plasma in a clean tube, add 50 μ L of the internal standard working solution (e.g., 20.0 ng/mL Ergocalciferol-d6). b. Add 100 μ L of 2.0% (v/v) aqueous ammonia solution and vortex for 20 seconds. c. Add 2.5 mL of n-hexane for extraction. Mix on a rotary mixer for 10 minutes. d. Centrifuge at approximately 2150 x g for 5 minutes at 10 °C to separate the layers. e. Carefully transfer the upper organic (n-hexane) layer to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- 2. Derivatization: a. Reconstitute the dried residue in 50 μ L of acetonitrile. b. Add 20 μ L of 100 μ g/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile. PTAD is a strong dienophile that reacts with the cis-diene system of ergocalciferol in a Diels-Alder reaction. c. Vortex and incubate at room temperature for 20 minutes to allow the derivatization reaction to complete. d. Add 150 μ L of the mobile phase (e.g., acetonitrile/water mixture) to the sample, vortex, and transfer to an autosampler vial for analysis.
- 3. LC-MS/MS Conditions:



- LC Column: A reverse-phase C18 column, such as an XSelect CSH C18 (100 mm × 4.6 mm, 2.5 μm).
- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- MRM Transitions (example for PTAD derivative):
 - Ergocalciferol: Monitor precursor ion → 298.2 amu
 - Ergocalciferol-d6: Monitor precursor ion → 298.2 amu

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// Edges start -> add_is; add_is -> extract; extract -> evap; evap -> derivatize; derivatize -> reconstitute; reconstitute -> inject; inject -> quantify; } Caption: General workflow for sample preparation and analysis.

Conclusion

Ergocalciferol-d6 is an indispensable tool for the accurate quantification of Vitamin D2 in clinical and research settings. Its chemical and physical properties are nearly identical to its non-



deuterated analog, allowing it to serve as a robust internal standard that reliably mimics the behavior of the analyte during sample extraction, derivatization, and chromatographic separation. A thorough understanding of its properties, analytical methodologies, and metabolic fate is crucial for professionals engaged in nutritional research, clinical diagnostics, and drug development involving vitamin D.

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